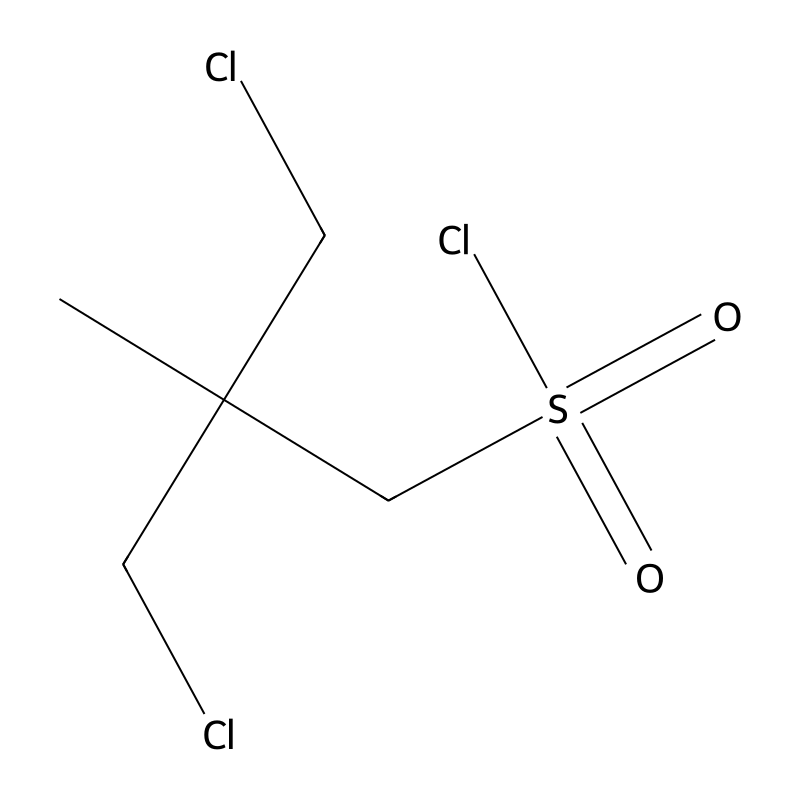

3-Chloro-2-(chloromethyl)-2-methylpropane-1-sulfonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Textile Industry

Scientific Field: Textile Engineering

Application Summary: CHPTAC is used for cationization of cotton fabrics.

Methods of Application: Cotton fabrics were cationized at three levels of CHPTAC.

Application in Salt-free Dyeing

Scientific Field: Textile Chemistry

Application Summary: CHPTAC is used to modify cotton fabric for salt-free dyeing with high levelling performance.

Methods of Application: A systematic optimization of the process has been performed.

Atmospheric Reactions of 3-Chloro-2-Methyl-1-Propene

Scientific Field: Atmospheric Chemistry

Application Summary: A comprehensive quantum chemical study on the mechanism and kinetics of atmospheric reactions of 3-chloro-2-methyl-1-propene with OH radical was conducted.

Methods of Application: Highly accurate electronic structure calculations and kinetic modelling were employed to investigate the detailed reaction mechanism of 3-chloro-2-methyl-1-propene (3CMP) with OH radical.

Results: The oxidation of 3CMP results in the formation of stable chlorinated products, such as chloroacetone and formyl chloride, which are identified experimentally.

Use as a Quaternizing Agent

Scientific Field: Organic Chemistry

Application Summary: (3-Chloro-2-hydroxypropyl)trimethylammonium chloride solution (CHTAC) can be used as a quaternizing agent for quaternization of N-aryl chitosan derivatives.

Methods of Application: The specific methods of application would depend on the specific reaction conditions and the particular N-aryl chitosan derivative being quaternized.

Results: The result of this application would be the formation of quaternized N-aryl chitosan derivatives.

Organic Solvent in Various Industrial Applications

Scientific Field: Industrial Chemistry

Application Summary: 3-Chloro-2-methyl-1-propene (3CMP), a compound similar to the one you asked about, is used as an organic solvent in various industrial applications.

Methods of Application: The specific methods of application would depend on the specific industrial process and the particular requirements of the solvent.

Intermediate for the Synthesis of Organic Compounds

Scientific Field: Organic Synthesis

Application Summary: 3CMP is also used as an intermediate for the synthesis of organic compounds.

Methods of Application: The specific methods of application would depend on the specific synthetic route and the particular organic compound being synthesized.

3-Chloro-2-(chloromethyl)-2-methylpropane-1-sulfonyl chloride is a sulfonyl chloride compound with the molecular formula CHClOS. This compound features a unique structure characterized by a sulfonyl group attached to a chloromethyl and a methyl group, making it a versatile intermediate in organic synthesis. Its systematic name reflects its chemical structure, which includes three chlorine atoms, contributing to its reactivity and utility in various

- Chlorine hazard: Chlorine is a moderate respiratory irritant. Exposure to high concentrations can cause coughing, shortness of breath, and lung damage [].

- Sulfonyl chloride hazard: Sulfonyl chlorides are generally corrosive and can react violently with water, releasing hydrochloric acid fumes. They can also cause skin and eye irritation [].

The reactivity of 3-chloro-2-(chloromethyl)-2-methylpropane-1-sulfonyl chloride is primarily attributed to the presence of the sulfonyl chloride functional group. This group can undergo nucleophilic substitution reactions, where nucleophiles can replace the chlorine atom. Typical reactions include:

- Nucleophilic Substitution: The sulfonyl chloride can react with amines or alcohols to form sulfonamides or sulfonate esters, respectively.

- Formation of Sulfonamides: Reaction with primary or secondary amines leads to the formation of sulfonamides, which are important in medicinal chemistry.

- Hydrolysis: In the presence of water, this compound can hydrolyze to form the corresponding sulfonic acid and hydrochloric acid .

While specific biological activity data for 3-chloro-2-(chloromethyl)-2-methylpropane-1-sulfonyl chloride is limited, compounds with similar structures often exhibit antimicrobial and anti-inflammatory properties. The presence of the sulfonyl chloride moiety suggests potential applications in drug development, particularly in designing inhibitors or active pharmaceutical ingredients .

Several synthetic routes can be employed to produce 3-chloro-2-(chloromethyl)-2-methylpropane-1-sulfonyl chloride. Common methods include:

- Chlorination of 2-methylpropane-1-sulfonic acid: This method involves treating the sulfonic acid with thionyl chloride or phosphorus pentachloride to convert it into the corresponding sulfonyl chloride.

- Direct chloromethylation: Utilizing chloromethyl methyl ether in the presence of a Lewis acid catalyst can yield this compound effectively.

- One-Pot Synthesis: Recent advances suggest that one-pot synthesis methods using various reagents can streamline the production process while maintaining high yields and purity .

Several compounds exhibit structural similarities to 3-chloro-2-(chloromethyl)-2-methylpropane-1-sulfonyl chloride. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Methylpropane-1-sulfonyl Chloride | CHClOS | Lacks chloromethyl group; simpler structure |

| 3-Chloro-2-methylpropene | CHCl | Unsaturated compound; used as an intermediate |

| Benzene Sulfonyl Chloride | CHClOS | Aromatic compound; used in similar applications |

Uniqueness

3-Chloro-2-(chloromethyl)-2-methylpropane-1-sulfonyl chloride stands out due to its combination of multiple chlorine substituents and a sulfonyl group, which enhances its reactivity compared to simpler sulfonyl chlorides. Its specific structure allows for diverse applications in organic synthesis that may not be achievable with other similar compounds .